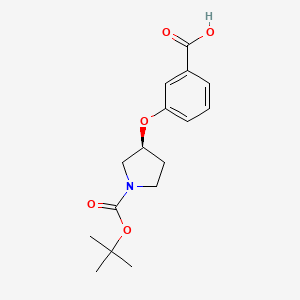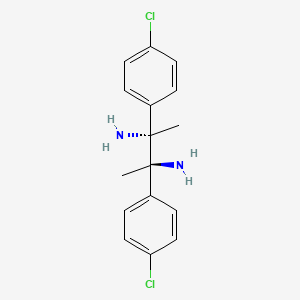
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol is a useful research compound. Its molecular formula is C6H4N2OS2 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitumor Activities
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have shown significant promise in antimicrobial and antitumor applications. The compounds derived from thiophene-2-carbonyl isothiocyanate, including those with 1,2,4-oxadiazole moieties, exhibited notable antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, as well as antimicrobial activity (Nassar, Attallah, & Hemdan, 2018). Additionally, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol demonstrated antimicrobial properties (Naganagowda & Petsom, 2011).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives, including variants of this compound, have been studied for their potential in optoelectronic applications. These derivatives exhibit photophysical properties that make them suitable for use in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including the 3-(Thiophen-2-yl) variant, have demonstrated utility in corrosion inhibition, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Aniline Sensing
Certain thiophene substituted 1,3,4-oxadiazole derivatives have shown effectiveness in sensing applications, particularly for detecting aniline. These compounds' fluorescence properties change in the presence of aniline, making them suitable for use as sensors (Naik, Khazi, & Malimath, 2018).
作用機序
Target of Action
Similar compounds have been shown to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which are known to inhibit norepinephrine and dopamine uptake into presynaptic nerve terminals .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may affect multiple pathways . For instance, they have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been shown to be rapidly distributed to the blood and brain after injection .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis . This interaction is competitive, where this compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing its substrate. Additionally, this compound has shown potential in modulating the activity of other enzymes involved in oxidative stress and inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In melanoma cells, for example, this compound inhibits melanin production by downregulating the expression of melanogenesis-related genes . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in oxidative stress, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosinase, inhibiting their activity . This binding is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various transformations, including hydroxylation and demethylation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific compartments within cells, such as the mitochondria and endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJRHAMOEYRTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

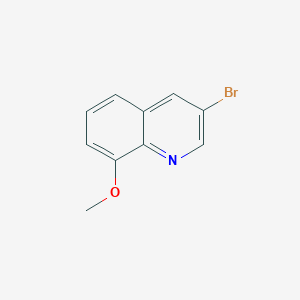

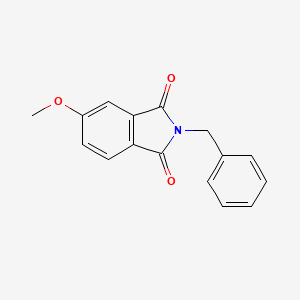
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)
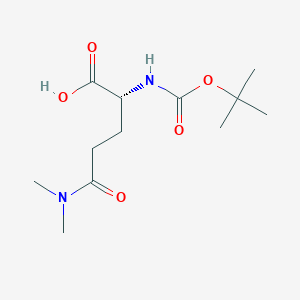
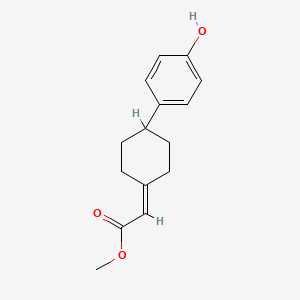

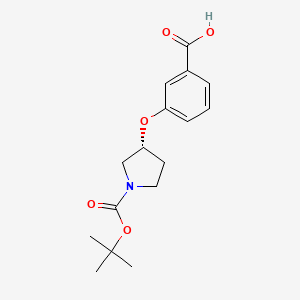
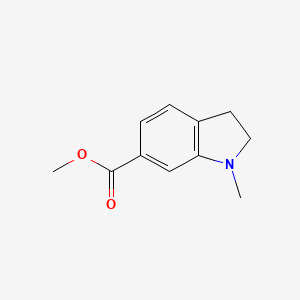
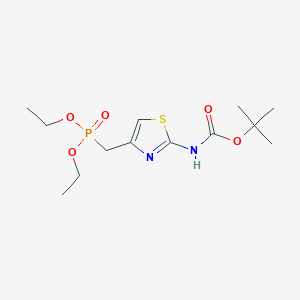
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
